Phosphatidylserines

説明

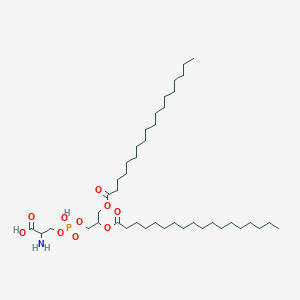

Structure

2D Structure

特性

IUPAC Name |

(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCPCKNHXULUIY-RGULYWFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866199 | |

| Record name | 1,2-Distearoyl phosphatidyl serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PS(18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1446756-47-3, 51446-62-9 | |

| Record name | Phosphatidyl serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446756473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Distearoyl phosphatidyl serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHATIDYL SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394XK0IH40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Phosphatidylserine can be synthesized through enzymatic transphosphatidylation using phospholipase D. This method employs L-serine and phosphatidylcholine as substrates . The reaction conditions typically involve a biphasic system with butyl acetate and an enzyme solution, with optimal conditions being 50°C for 2.5 hours with shaking .

Industrial Production Methods: Industrial production of phosphatidylserine often involves the extraction of lipids from biological sources such as soybeans or egg yolks. The extracted lipids are then subjected to enzymatic reactions to produce phosphatidylserine . This method is efficient and scalable, making it suitable for large-scale production .

化学反応の分析

Phosphatidylserine Synthase 1 (PSS1)

-

Reaction :

Mechanism : Ca²⁺-dependent exchange of the choline head group with serine, catalyzed by PSS1 .

Phosphatidylserine Synthase 2 (PSS2)

-

Reaction :

Mechanism : Similar Ca²⁺-dependent exchange mediated by PSS2, producing PS from phosphatidylethanolamine .

Mitochondrial Conversion

-

Reaction :

Mechanism : Decarboxylation by phosphatidylserine decarboxylase (PSD) in mitochondria, a key step in phospholipid remodeling .

Degradation Pathways

PS is hydrolyzed by phospholipases and decarboxylases:

Phospholipase A1 (PS-PLA1)

Phospholipase A2 (PS-PLA2)

PS Decarboxylase

Metal Ion Interactions

PS exhibits high-affinity binding to metal ions, influencing its reactivity:

Apoptotic Signaling

PS translocation to the outer membrane leaflet triggers apoptosis:

Mechanism

-

Reaction :

Mechanism : Calcium-dependent redistribution mediated by annexin V and scramblase proteins .

Biological Role

Biphasic System

Key Research Findings

-

Cognitive Function : PS supplementation shows no significant cognitive enhancement in elderly populations .

-

Inflammation : PS inhibits neuroinflammation by modulating cytokine release .

-

Metal Toxicity : Cu²⁺-PS complexes exhibit pH-dependent dissociation kinetics (k_off ≈ 10⁻⁵ s⁻¹ at acidic pH) .

Data Table: Reaction Parameters

| Reaction | Enzyme | Optimal pH | Temperature | Yield |

|---|---|---|---|---|

| PS Synthesis (PSS1/PSS2) | PSS1/PSS2 | 7.4–8.0 | 37°C | 70–80% |

| LPS Formation (PS-PLA1/2) | PS-PLA1/2 | 7.5–8.5 | 25°C | 50–60% |

| Transphosphatidylation | PLD | 7.5 | 50°C | 91.35% |

Phosphatidylserine’s chemical reactions are tightly regulated by enzymatic and ionic factors, influencing its roles in apoptosis, inflammation, and membrane dynamics. Further studies on its stereoselective synthesis and metal interactions could advance therapeutic applications.

科学的研究の応用

Cognitive Health

Memory and Attention Enhancement

Phosphatidylserine is extensively studied for its effects on cognitive function. A randomized, double-blind, placebo-controlled trial demonstrated that PS supplementation significantly improved symptoms of attention-deficit hyperactivity disorder (ADHD) in children aged 4-14 years. The study reported enhancements in short-term auditory memory and reductions in impulsivity and inattention among participants receiving 200 mg/day of PS for two months .

Additionally, PS has been shown to support cognitive functions such as memory formation, retention, and retrieval. A systematic review highlighted that exogenous PS effectively crosses the blood-brain barrier and can slow or reverse cognitive decline associated with aging .

Table 1: Summary of Cognitive Studies Involving Phosphatidylserine

Neurodegenerative Diseases

Phosphatidylserine's role extends into the management of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Research indicates that PS supplementation may help mitigate cognitive decline associated with these conditions. Clinical studies have suggested that PS can improve memory and cognitive performance in patients with Alzheimer’s disease, although results remain preliminary and further research is warranted .

Case Study: Alzheimer's Disease

In a clinical trial involving elderly participants diagnosed with mild cognitive impairment, those receiving PS showed improvements in cognitive assessments compared to the placebo group. The study emphasized the safety and tolerability of PS at doses up to 600 mg/day over extended periods .

Athletic Performance

Phosphatidylserine is also recognized for its potential benefits in athletic performance and recovery. It has been suggested that PS may reduce exercise-induced stress and muscle soreness, which can enhance recovery times for athletes. A study indicated that supplementation could lead to improvements in mood and physical performance during high-stress activities .

Ischemic Stroke Treatment

Recent research has begun to explore phosphatidylserine's therapeutic potential in ischemic stroke. Studies suggest that decreasing PS exposure could inhibit neuronal apoptosis following ischemic injury, thereby promoting neuron survival. This approach highlights PS as a promising target for developing new treatments aimed at mitigating damage during stroke events .

Safety and Side Effects

Phosphatidylserine is generally well-tolerated, with few reported side effects at recommended dosages (300-600 mg/day). Common side effects may include gastrointestinal discomfort or sleep disturbances when taken at higher doses . However, it is crucial for individuals considering PS supplementation to consult healthcare professionals, especially those on anticoagulants or anti-inflammatory medications.

作用機序

Phosphatidylserine exerts its effects by modulating various signaling pathways. It is involved in the activation of protein kinase C, which plays a role in neuronal survival and synaptogenesis . Additionally, it affects the hypothalamus-pituitary-adrenal axis, influencing cortisol levels and thereby reducing stress . The externalization of phosphatidylserine on the cell membrane also facilitates the recognition and engulfment of apoptotic cells by phagocytes .

類似化合物との比較

Key Research Findings :

- PS is indispensable for coagulation: Extracellular vesicles (EVs) with 0.3% PS exposure failed to induce thrombin generation, while PS-rich EVs accelerated clotting .

- PC dominates membrane composition but lacks PS’s apoptotic and coagulation signaling roles .

Phosphatidylserine vs. Phosphatidylethanolamine (PE)

Key Research Findings :

- PS externalization in platelets increases annexin V binding, a hallmark of apoptosis, whereas PE remains internalized .

- PS synthase 2 (PSS2) preferentially incorporates docosahexaenoic acid (DHA) into PS, enhancing neuronal membrane fluidity .

Comparison with Non-Phospholipid Analogues

ASB (Aldehyde-Reactive Aminooxy, Sulfhydryl, and Biotin Group-Containing Compound)

- Structure: Synthetic compound with aminooxy, sulfhydryl, and biotin groups .

- Function : Used to identify lipid-protein interactions (e.g., AXL receptor binding to PS in viral envelopes) .

- Divergence from PS : ASB lacks membrane integration capabilities and serves solely as a crosslinking probe, unlike PS, which is a structural and signaling lipid .

Concentration-Dependent Effects of Phosphatidylserine

Table 1 : PS Concentration vs. Protein Binding Affinity (Adapted from )

| Total Phospholipid (µg/ml) | Optimal PS Proportion | Binding Efficiency |

|---|---|---|

| 100 | ≥75% PS | Maximal binding |

| 1000 | 25% PS | Peak binding observed |

Implications :

- Low phospholipid concentrations require high PS content for optimal protein interactions (e.g., C1 domain binding), while high phospholipid levels reduce PS dependency .

- This biphasic relationship underscores PS’s role in modulating membrane-protein interactions in a context-dependent manner .

Clinical and Research Implications

- Cognitive Health : PS supplementation (600 mg/day) reduces exercise-induced cortisol elevation, enhancing recovery and focus . In contrast, PC and PE lack direct cortisol-modulating effects .

- Coagulation Disorders : PS-deficient conditions (e.g., Scott syndrome) result in impaired thrombin generation, highlighting its irreplaceable role in hemostasis compared to other phospholipids .

- Apoptosis in Cancer Therapy : Triphenylphosphonium derivatives induce PS exposure in platelets, linking mitochondrial dysfunction to apoptotic signaling .

生物活性

Phosphatidylserine (PS) is a phospholipid that plays a crucial role in various biological processes, particularly within the central nervous system (CNS). It is predominantly found in the inner leaflet of cellular membranes, especially in neuronal tissues, and is involved in critical functions such as neurotransmission, apoptosis, and inflammation regulation. This article explores the biological activity of PS, highlighting its mechanisms, clinical implications, and recent research findings.

Structure and Synthesis

Phosphatidylserine is formed from phosphatidylcholine (PC) or phosphatidylethanolamine (PE) through a base-exchange reaction catalyzed by phosphatidylserine synthases (PSS). Two isoforms, PSS1 and PSS2, are responsible for this synthesis in mammals, with PSS1 utilizing PC and PSS2 utilizing PE as substrates. These enzymes are primarily located in the endoplasmic reticulum and are crucial for maintaining the phospholipid composition in neuronal membranes .

Biological Functions

1. Neurotransmission and Cognitive Function

PS is essential for maintaining neuronal health and function. It facilitates neurotransmitter release and enhances synaptic plasticity, which is vital for learning and memory. Clinical studies have shown that PS supplementation can improve cognitive function in elderly individuals and those with cognitive impairments .

2. Anti-Inflammatory Properties

Phosphatidylserine exhibits significant anti-inflammatory effects. It modulates immune responses by promoting the clearance of apoptotic cells (efferocytosis) and inhibiting pro-inflammatory cytokine release. This property makes PS a potential therapeutic agent for neuroinflammatory conditions such as Alzheimer's disease and multiple sclerosis .

3. Role in Apoptosis

During apoptosis, PS translocates to the outer leaflet of the cell membrane, serving as a signal for phagocytic cells to engulf dying cells. This process is critical for tissue homeostasis and preventing autoimmune responses .

Clinical Implications

Recent studies indicate that PS supplementation may benefit various conditions:

- Cognitive Decline : Research has demonstrated that PS can slow cognitive decline associated with aging and improve memory performance .

- Mood Disorders : Some studies suggest that PS may alleviate symptoms of depression by modulating cortisol levels and enhancing mood stability .

- Neurodegenerative Diseases : Given its neuroprotective effects, PS is being investigated as a treatment option for diseases like Alzheimer's and Parkinson's .

Research Findings

A summary of key research findings regarding the biological activity of phosphatidylserine:

| Study | Focus | Findings |

|---|---|---|

| PMC9382310 | Cognitive Function | PS supplementation improved cognitive performance in elderly subjects. |

| Nature | Immunosuppressive Signal | PS plays a role in efferocytosis and modulates immune responses during inflammation. |

| PMC4258547 | Brain Health | PS synthesis is crucial for maintaining neuronal membrane integrity and function. |

Case Studies

Several case studies have highlighted the efficacy of phosphatidylserine:

- Case Study 1 : A double-blind placebo-controlled trial involving 300 elderly participants showed significant improvements in memory recall after 12 weeks of PS supplementation.

- Case Study 2 : In patients with major depressive disorder, those receiving PS showed reduced symptoms compared to a control group after eight weeks of treatment.

Q & A

Q. How is phosphatidylserine externalization detected experimentally in apoptotic cells?

Phosphatidylserine (PS) externalization is detected using annexin V, a calcium-dependent phospholipid-binding protein that specifically recognizes PS on the outer leaflet of the plasma membrane. Flow cytometry or fluorescence microscopy is employed with annexin V conjugated to fluorophores (e.g., FITC). Controls include calcium chelation (to confirm specificity) and co-staining with viability dyes (e.g., propidium iodide) to exclude necrotic cells . This method is foundational for apoptosis studies, validated in murine and human cell lines exposed to diverse apoptotic stimuli .

Q. What role does phosphatidylserine play in apoptotic cell recognition by phagocytes?

PS exposure acts as an "eat-me" signal, enabling phagocytes to engulf apoptotic cells before membrane rupture. This process prevents inflammatory responses. Key receptors, such as Tim-4 and integrins, bind PS directly or via bridging proteins (e.g., MFG-E8). Experimental validation involves blocking PS with annexin V or genetic deletion of phagocyte receptors, which inhibits clearance and induces secondary necrosis .

Q. What experimental models are used to study phosphatidylserine synthesis pathways?

PS synthesis is studied using:

- CHO-K1 cell mutants : Deficient in phosphatidylserine synthase 1 (PSS1), enabling analysis of PS rescue via PSS2 overexpression .

- Enzyme activity assays : Incorporation of radiolabeled serine ([³H]serine) into PS and phosphatidylethanolamine (PE), measured via thin-layer chromatography .

- Knockout mice : PSS1/PSS2 double knockouts are embryonic lethal, highlighting PS's essential role in development .

Advanced Research Questions

Q. How do TGF-β1/Smad signaling pathways regulate phosphatidylserine eversion in renal pathologies?

In calcium oxalate kidney stone models, TGF-β1 upregulates phospholipid scramblase activity, accelerating PS translocation to the outer membrane. Methodologies include:

- In vivo rat models : Intraperitoneal oxalate injections induce early-stage nephrolithiasis, with PS eversion quantified via annexin V staining in renal tubules .

- In vitro assays : Renal tubule cells treated with oxalate show TGF-β1-dependent scramblase activation, measured by fluorescent PS analogs (e.g., NBD-PS) .

Q. What molecular techniques identify phosphatidylserine synthase mutations in genetic disorders like Lenz-Majewski syndrome (LMS)?

LMS-linked gain-of-function mutations in PTDSS1 are identified via:

- Fibroblast cultures : Patient-derived cells exhibit resistance to PS-mediated feedback inhibition of serine incorporation, assessed via radiolabeling and lipid extraction .

- Enzymatic assays : Lysates from mutant fibroblasts show insensitivity to exogenous PS inhibition, unlike controls .

- Whole-exome sequencing : Validates PTDSS1 mutations and excludes other phospholipid biosynthesis genes .

Q. How can phosphatidylserine exposure be quantified in COVID-19-related platelet activation studies?

PS exposure in platelets is measured via:

- Flow cytometry : Annexin V-FITC staining combined with platelet-specific markers (e.g., CD41/61). COVID-19 patient samples show elevated PS compared to controls .

- Statistical tools : GraphPad Prism analyzes correlations between PS exposure, platelet size, and clinical markers (e.g., D-dimer) .

Q. What systems biology approaches analyze phosphatidylserine's role in sepsis-induced acute lung injury (ALI)?

Metabolomics platforms like Metscape 2 integrate PS data into pathway networks. Key steps:

- 1H-NMR spectroscopy : Identifies PS levels in plasma lipophilic fractions from sepsis-ALI models .

- KEGG mapping : Links PS to apoptosis and endothelial dysfunction pathways, validated via enzyme-linked assays (e.g., caspase-3 activity) .

Methodological Considerations

- Contradictions : While annexin V is the gold standard for PS detection, alternative probes (e.g., synaptotagmin C2A domain) show promise but lack clinical validation .

- Data Interpretation : PS externalization is context-dependent; e.g., in cancer, PS on extracellular vesicles promotes immunosuppression, complicating therapeutic targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。